1-Pyrenol, 8-amino-

Environmental Biomonitoring PAH Metabolite Profiling Analytical Toxicology

1-Pyrenol, 8-amino- (IUPAC: 8-aminopyren-1-ol, CAS 1732-31-6) is a bifunctional polycyclic aromatic hydrocarbon (PAH) derivative of the pyrene scaffold, bearing a hydroxyl group at position 1 and an amino group at position 8 of the fused four-ring system. With a molecular formula C₁₆H₁₁NO, an exact mass of 233.08413 Da, a topological polar surface area (TPSA) of 46.25 Ų, and a computed LogP of 4.45, it occupies a distinct physicochemical space relative to mono-substituted pyrene analogs.

Molecular Formula C16H11NO
Molecular Weight 233.26 g/mol
CAS No. 1732-31-6
Cat. No. B12658410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pyrenol, 8-amino-
CAS1732-31-6
Molecular FormulaC16H11NO
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C(C=C2)O)C=CC4=C(C=CC1=C43)N
InChIInChI=1S/C16H11NO/c17-13-7-3-9-1-2-10-4-8-14(18)12-6-5-11(13)15(9)16(10)12/h1-8,18H,17H2
InChIKeyRUDARYBURYHGPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Amino-1-pyrenol (CAS 1732-31-6): Core Properties, Structural Identity, and Procurement-Relevant Classification


1-Pyrenol, 8-amino- (IUPAC: 8-aminopyren-1-ol, CAS 1732-31-6) is a bifunctional polycyclic aromatic hydrocarbon (PAH) derivative of the pyrene scaffold, bearing a hydroxyl group at position 1 and an amino group at position 8 of the fused four-ring system. With a molecular formula C₁₆H₁₁NO, an exact mass of 233.08413 Da, a topological polar surface area (TPSA) of 46.25 Ų, and a computed LogP of 4.45, it occupies a distinct physicochemical space relative to mono-substituted pyrene analogs . The compound belongs to the class of pyrenol‑amine photoacids known for excited-state proton transfer (ESPT) activity and pH‑dependent multi‑emissive fluorescence, properties that underpin its use in ratiometric optical sensing and stimuli‑responsive materials [1]. Its synthesis is typically achieved via reduction of 1‑nitropyren‑8‑ol with zinc/ammonium chloride in ethanol .

Why Generic Substitution Fails: The Functional Necessity of the 8-Amino-1-pyrenol Architecture in Polycyclic Aromatic Sensing and Materials


Simple pyrene derivatives such as 1‑hydroxypyrene (1‑pyrenol, CAS 5315‑79‑7) or 1‑aminopyrene (CAS 1606‑67‑3) each provide only a single reactive or photoacidic handle, limiting their utility to one‑dimensional sensing modalities and precluding orthogonal reactivity in a single molecular probe . The simultaneous presence of a photoacidic hydroxyl group and a nucleophilic/charge‑modulating amine in 8‑amino‑1‑pyrenol enables excited‑state proton transfer (ESPT) coupled with ratiometric fluorescence readout in a single scaffold—a capability that cannot be replicated by mixing equimolar amounts of 1‑pyrenol and 1‑aminopyrene because the cooperative electronic coupling between the two substituents through the pyrene π‑system is absent [1]. Moreover, regioisomeric amino‑pyrenols (e.g., 6‑amino‑1‑pyrenol, CAS 1732‑30‑5) exhibit distinct metabolic fates and chromatographic behavior, making the 8‑amino positional isomer irreplaceable in exposure‑biomonitoring and metabolite‑profiling workflows where isomer‑specific identification is mandated [2].

Quantitative Differentiation Evidence for 8-Amino-1-pyrenol: Comparator-Based Selection Criteria for Research and Industrial Procurement


Metabolite Traceability: 8-Amino-1-pyrenol as a Position-Specific Biomarker for 1-Nitropyrene Exposure Distinct from 6-Amino Regioisomer and 1-Aminopyrene

In rodent metabolism studies of the environmental carcinogen 1-nitropyrene (1-NP), the 8-amino positional isomer of pyrenol is a major downstream metabolite excreted as its glucuronide and acetylated conjugates in urine, whereas the 6‑amino regioisomer arises from an alternative metabolic branch [1]. This regioisomeric divergence is quantitative: in conventional rats, 8‑acetylaminopyrenol ranks among the top three fecal metabolites (>10% relative abundance), while 6‑acetylaminopyrenol constitutes a smaller fraction, establishing 8‑amino‑1‑pyrenol as the analytically preferred target for exposure reconstruction [1]. By contrast, 1‑aminopyrene (CAS 1606‑67‑3) lacks the hydroxyl handle required for phase II conjugation, resulting in a different excretion profile and a shorter environmental half‑life (photochemical t₁/₂ = 7.1 min in 10% methanolic buffer vs. the more persistent conjugated 8‑amino‑pyrenol forms) [2].

Environmental Biomonitoring PAH Metabolite Profiling Analytical Toxicology

Photoacid and Excited-State Proton Transfer (ESPT) Performance: Superphotoacidity Achievable in 8-Amino-Functionalized Pyrenes vs. Conventional 1-Pyrenol and 1-Aminopyrene Photoacids

The aminopyrene scaffold, when appropriately substituted at the 8‑position, enables a class of 'superphotoacids' whose excited‑state acidity exceeds that of concentrated sulfuric acid (pKₐ* < ‑10; Hammett acidity function H₀ ≈ ‑11.9 for 98% H₂SO₄), representing an enhancement of more than 12 orders of magnitude relative to the ground‑state pKₐ of the protonated amine (~4.3 for 1‑aminopyrene) [1]. In contrast, 1‑aminopyrene itself exhibits a much weaker photoacidity (pKₐ* estimated as ‑2.0 via the Förster cycle) [2], and 1‑pyrenol-based photoacids operate in the pKₐ* range of approximately 1–4 [3]. The excited‑state conjugate base lifetime of the 8‑aminopyrene superphotoacid reaches several nanoseconds, compared to only ~100 ps for previously known superphotoacids, enabling time‑resolved proton‑transfer studies in concentrated mineral acids and low‑basicity organic solvents that are inaccessible with 1‑pyrenol or 1‑aminopyrene alone [1].

Photoacid Chemistry Excited-State Proton Transfer Ratiometric pH Sensing

Ratiometric Multi‑Emissive Probe Platform: Dual Functionalization Enables Orthogonal Reactivity Sensing Unattainable with Mono‑Substituted Pyrenes

Pyrenol‑derived probes functionalized with two electronically distinct substituents on the pyrene scaffold can exhibit up to four distinguishable fluorescence colors from a single molecule, enabling simultaneous ratiometric monitoring of orthogonal chemical transformations (e.g., amine acylation and hydroxyl deprotonation) [1]. This multi‑emissive behavior arises from the differential electronic effects of the amino (electron‑donating) and hydroxyl (photoacidic) groups on the pyrene excited‑state manifold, yielding spectrally resolved emission bands that shift in response to each analyte independently [1]. Mono‑substituted analogs—1‑aminopyrene or 1‑pyrenol—can only report on a single chemical event. Pyrenol‑based probes of this class demonstrate quantum yields of at least 85% and high photostability, qualifying them for ultrasensitive fluorescence applications [1]. The quantitative advantage has been demonstrated in the context of asymmetric 1‑hydroxy‑/1‑aminopyrene derivatives synthesized and characterized by Dräger (2024), where regioisomeric substitution patterns produce systematically distinct NMR and optical spectroscopic signatures [2].

Fluorescent Chemosensors Orthogonal Reactivity Probes Ratiometric Imaging

Electrochemical and π‑Stacking Versatility: Enhanced Surface Functionalization of Carbon Nanomaterials via 8‑Amino‑Pyrenol vs. 1‑Aminopyrene Alone

1‑Aminopyrene is a well‑established non‑covalent anchor for the functionalization of carbon nanotubes (CNTs) and graphene via π‑π stacking of the pyrene nucleus, with the amine group serving as a single linkage point for enzymes or redox mediators [1]. However, the additional hydroxyl group at the 8‑position in 8‑amino‑1‑pyrenol introduces a second chemically addressable handle (e.g., for esterification, silylation, or metal‑chelation) while retaining the π‑affinity of the pyrene core, thereby enabling bifunctional surface architectures—for instance, simultaneous immobilization of a recognition element (via amine) and a redox reporter (via hydroxyl) on the same anchor molecule [2]. Although no direct head‑to‑head electrochemical comparison data are available for the exact compound 8‑amino‑1‑pyrenol, the broader class of aminopyrene‑functionalized CNT electrodes has demonstrated electrocatalytic activity for oxygen reduction and NADH oxidation, with the degree of surface coverage and catalytic current density being tunable by the number and nature of pyrene‑anchored functional groups [1]. The polar surface area of 8‑amino‑1‑pyrenol (46.25 Ų) is 1.78‑fold higher than that of 1‑aminopyrene (26.02 Ų), which translates into altered solubility and partitioning behavior in aqueous‑organic solvent mixtures relevant to electrode coating processes [3].

Carbon Nanotube Functionalization Electrochemical Biosensors π‑π Stacking Anchors

Procurement‑Guiding Application Scenarios for 8‑Amino‑1‑pyrenol: Where the Compound's Differentiated Architecture Delivers Scientific Value


Position‑Specific Reference Standard for 1‑Nitropyrene Exposure Biomonitoring via LC‑MS/MS Metabolite Profiling

Environmental health laboratories quantifying urinary PAH metabolites require authentic reference standards of position‑specific aminopyrenol conjugates to calibrate LC‑MS/MS multiple reaction monitoring (MRM) methods. 8‑Amino‑1‑pyrenol and its acetylated/glucuronidated derivatives serve as the analytical targets for the major metabolic branch of 1‑nitropyrene, as demonstrated by Kinouchi et al. (1986) where 8‑acetylaminopyrenol ranked above the 6‑acetyl isomer in fecal abundance [1]. Procurement of the 8‑amino isomer—rather than the 6‑amino isomer (CAS 1732‑30‑5) or the non‑hydroxylated 1‑aminopyrene—is mandatory for accurate isomer‑specific quantification and for distinguishing 1‑nitropyrene exposure from other PAH sources.

Synthesis of Superphotoacid Modules for Excited‑State Proton Transfer Studies in Non‑Basic Solvents

Physical chemists investigating ESPT dynamics require photoacid building blocks whose excited‑state acidity extends into the superacid regime (pKₐ* < ‑10). The 8‑amino‑pyrenol architecture, when further elaborated with electron‑withdrawing groups on the pyrene ring, has been shown by Maus et al. (2018, 2021) to yield photoacids with acidity exceeding concentrated H₂SO₄ and conjugate base lifetimes of several nanoseconds—a >10‑fold lifetime gain and >10‑orders‑of‑magnitude acidity gain over 1‑aminopyrene benchmark photoacids (pKₐ* ≈ ‑2) [2]. Procurement of 8‑amino‑1‑pyrenol as a synthetic intermediate enables access to this superphotoacid class that is structurally inaccessible from 1‑pyrenol or 1‑aminopyrene alone.

Bifunctional Pyrene Anchor for Co‑Immobilization on Carbon‑Nanomaterial Electrochemical Sensors

Biosensor developers functionalizing multi‑walled carbon nanotube (MWCNT) electrodes via non‑covalent π‑π stacking routinely employ 1‑aminopyrene as a monofunctional anchor. The dual ‑NH₂/‑OH functionality of 8‑amino‑1‑pyrenol provides two orthogonal conjugation sites on a single pyrene anchor (e.g., amide coupling via the amine and ester or silane coupling via the hydroxyl), enabling co‑immobilization of a biological recognition element and an electrochemical mediator without requiring mixed‑anchor formulations that can suffer from heterogeneous surface coverage [3]. The higher polar surface area (46.25 vs. 26.02 Ų for 1‑aminopyrene) also modulates solvent compatibility during electrode dip‑coating.

Multi‑Emissive Ratiometric Fluorescent Probe Development for High‑Content Screening

Assay developers designing single‑fluorophore, multi‑analyte detection systems benefit from the bifunctional pyrenol‑amine scaffold's ability to display multiple emission colors in response to orthogonal chemical events, as established by Finkler et al. (2016) for pyrenol‑derived probes with quantum yields ≥85% [4]. By procuring 8‑amino‑1‑pyrenol as the core building block, probe chemists can install distinct reactive moieties at the amine and hydroxyl positions to create intracellular sensors capable of simultaneously reporting on, e.g., pH (via hydroxyl deprotonation) and enzyme activity (via amine acylation) with spectral separation detectable by the naked eye.

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